N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide
Description
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide is a synthetic organic compound featuring a coumarin (2-oxo-2H-chromen-3-yl) core linked to a phenyl ring via an amide bond. The benzamide moiety is substituted with a propoxy group at the 3-position, contributing to its unique physicochemical and biological properties. Coumarin derivatives are widely studied for their pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)phenyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-14-29-21-8-5-7-19(15-21)24(27)26-20-12-10-17(11-13-20)22-16-18-6-3-4-9-23(18)30-25(22)28/h3-13,15-16H,2,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCMAFYRRHQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-hydroxycoumarin, which is then reacted with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate . This intermediate is then subjected to hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide . Subsequent condensation with benzaldehyde produces N’-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide . Finally, the addition of maleic anhydride or mercaptoacetic acid results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux and microwave-assisted synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammation, bacterial growth, and cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other coumarin- and benzamide-containing derivatives. Below is a detailed comparison based on molecular features, substituents, and inferred properties:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Variability :
- The target compound’s 3-propoxy group distinguishes it from the 4-methylbenzamide substituent in the thiazole-containing analog . The propoxy chain may enhance lipophilicity and membrane permeability compared to the methyl group.
- The benzimidazole derivative replaces the coumarin core with a benzimidazole ring, which is associated with DNA intercalation or kinase inhibition in medicinal chemistry.
The coumarin core in the target compound is redox-active and may confer fluorescence properties, useful in bioimaging or mechanistic studies.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (399.44 g/mol) compared to the thiazole analog (375.42 g/mol) suggests differences in solubility and pharmacokinetic profiles. The propoxy group may reduce aqueous solubility but improve bioavailability in lipid-rich environments.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows amide-coupling protocols similar to those used for its analogs, as inferred from related structures .
- Gaps in Data : Comparative studies on binding affinities, metabolic stability, or toxicity between these compounds are absent in the reviewed literature. Further experimental work is required to validate theoretical inferences.
Biological Activity
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide is a synthetic compound that combines structural features of both chromenone and benzamide derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory , antioxidant , and anticancer properties. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chromenone moiety, which is known for various biological activities, and a benzamide structure that enhances its pharmacological profile.
Key Physical Properties:
- Molecular Weight: 307.36 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
- Stability: Stable under neutral pH conditions but may undergo hydrolysis in extreme pH environments.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Chromenone Intermediate: Reaction of 4-hydroxycoumarin with ethyl bromoacetate.
- Formation of Benzamide: Coupling of the chromenone intermediate with propoxybenzoyl chloride in the presence of a base.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress. This activity has been confirmed through assays such as DPPH radical scavenging and total antioxidant capacity (TAC) tests.
- Anticancer Activity: In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Biological Evaluations
Several studies have highlighted the promising biological activities of this compound:
| Study | Cell Line | IC50 Value (µg/mL) | Activity |
|---|---|---|---|
| A549 | 22.09 | Cytotoxicity | |
| MCF-7 | 6.40 ± 0.26 | Cytotoxicity | |
| Various | Significant | Antioxidant |
Case Studies
-
Antioxidant Activity Assessment:
- A study evaluated the antioxidant properties using DPPH, hydrogen peroxide, and nitric oxide scavenging assays, revealing that this compound effectively inhibits oxidative stress markers.
-
Cytotoxicity in Cancer Research:
- Research involving human cancer cell lines demonstrated that the compound's mechanism may involve apoptosis induction through the activation of caspases, leading to cell cycle arrest and subsequent cancer cell death.
Q & A
Q. What are the optimal synthetic routes for N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer: The synthesis typically involves a multi-step approach:
Coumarin core formation : Condensation of salicylaldehyde derivatives with activated phenylacetates under acidic or basic conditions.
Functionalization : Introduction of the 3-propoxybenzamide group via nucleophilic acyl substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation).
- Key Controls :
- Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water).
- Analytical Validation : Confirm purity (>95%) via ¹H/¹³C NMR, HPLC (C18 column, λ = 254 nm), and mass spectrometry .
Q. How can X-ray crystallography and computational tools like SHELXL be applied to determine the three-dimensional structure and electron density distribution of this compound?
- Methodological Answer :
- Crystallization : Dissolve the compound in a solvent (e.g., DMSO/MeOH) and allow slow evaporation.
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement :
- Process data with SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Validate geometry using WinGX/ORTEP for visualization of thermal ellipsoids and packing diagrams .
- Output : Generate a CIF file with R-factor < 0.05 and wR₂ < 0.15 for publication .
Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity, particularly in enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Inhibition :
| Target | Assay Type | Reference |
|---|---|---|
| α-Glucosidase | Spectrophotometric (pNPG substrate, λ = 405 nm) | |
| COX-2/5-LOX | ELISA (prostaglandin E₂/leukotriene B₄ quantification) |
- Receptor Binding :
- Radioligand displacement assays (e.g., for estrogen receptors using ³H-estradiol).
- Surface Plasmon Resonance (SPR) for real-time kinetic analysis (KD values) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., docking scores) and experimental data (e.g., IC₅₀ values) regarding its binding affinities?
- Methodological Answer :
- Re-evaluate Force Fields : Use molecular dynamics (MD) simulations (100 ns trajectory) to assess ligand-receptor stability in explicit solvent (e.g., TIP3P water model).
- Experimental Validation :
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Compare docking poses (AutoDock Vina) with crystal structures of analogous compounds (e.g., coumarin-thiazole hybrids) .
- Statistical Analysis : Apply linear regression to correlate docking scores (ΔG) with experimental IC₅₀ values (p < 0.05 significance) .
Q. What strategies are effective for designing multi-target inhibitors based on its coumarin core to address off-target effects or synergistic mechanisms?
- Methodological Answer :
- Structural Hybridization :
| Analog | Modification | Target |
|---|---|---|
| 3-(2-Oxo-2H-chromen-3-yl)thiazole derivatives | Thiazole substitution | α-Glucosidase |
| Dichloro-substituted coumarins | Halogenation at C-6/C-8 | COX-2/5-LOX |
- Rational Design :
- Introduce sulfonamide or morpholino groups to enhance solubility and target selectivity.
- Use QSAR models to predict ADMET properties (e.g., logP, bioavailability) .
Q. What advanced in silico techniques (e.g., molecular dynamics, QM/MM) are suitable for studying its interaction dynamics with biological targets over extended timescales?
- Methodological Answer :
- Molecular Dynamics (MD) :
- Simulate ligand-protein complexes in GROMACS (AMBER force field, 100 ns, 310 K).
- Analyze RMSD (<2.0 Å), hydrogen bond occupancy (>70%), and binding free energy (MM/PBSA).
- QM/MM Calculations :
- Apply Gaussian09 for electronic structure analysis (B3LYP/6-31G* basis set) to map charge transfer in catalytic sites.
- Output : Identify key residues (e.g., Asp214 in α-glucosidase) for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
